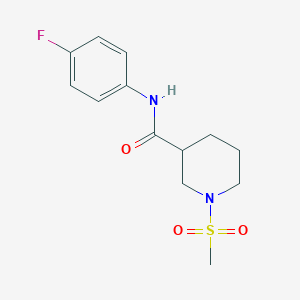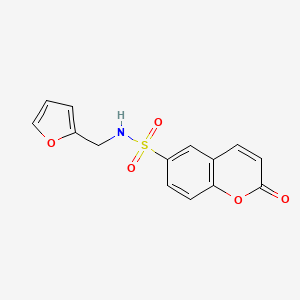![molecular formula C17H19N3O4 B4394307 N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide](/img/structure/B4394307.png)
N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide
説明
N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide, also known as MPC-3100, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are involved in various biological processes, including metabolism, DNA repair, and cellular signaling.
作用機序
N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide exerts its therapeutic effects by increasing the levels of NAD+ in cells. NAD+ is a coenzyme that plays a critical role in cellular metabolism and signaling. By increasing NAD+ levels, this compound activates several enzymes involved in energy metabolism, DNA repair, and cellular signaling pathways. Furthermore, this compound has been shown to activate sirtuins, a family of proteins that regulate various cellular processes, including aging, metabolism, and stress response.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Increased NAD+ levels in cells
- Activation of energy metabolism pathways
- Activation of DNA repair pathways
- Activation of cellular signaling pathways
- Inhibition of cancer cell growth
- Reduction of neuroinflammation
- Improvement of cognitive function
- Improvement of glucose metabolism and insulin sensitivity
実験室実験の利点と制限
One advantage of using N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can be useful in studying various cellular processes that are regulated by NAD+. Furthermore, this compound has been shown to have therapeutic potential in various diseases, which makes it an attractive compound for drug development. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
将来の方向性
There are several future directions for research on N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide, including:
- Further studies on the mechanism of action of this compound, including its effects on sirtuins and other cellular pathways
- Development of more efficient synthesis methods for this compound
- Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans
- Studies on the safety and toxicity of this compound in animal models and humans
- Development of this compound analogs with improved solubility and bioavailability
- Clinical trials to evaluate the therapeutic potential of this compound in various diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its ability to increase NAD+ levels in cells and activate various cellular pathways makes it an attractive compound for drug development. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and humans.
科学的研究の応用
N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of genes involved in cell proliferation and survival. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In metabolic disorders, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of obesity and type 2 diabetes.
特性
IUPAC Name |
N-[2-[[2-(4-methoxyphenoxy)acetyl]amino]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-4-6-15(7-5-14)24-12-16(21)19-9-10-20-17(22)13-3-2-8-18-11-13/h2-8,11H,9-10,12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWJGUDQCQKSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725189 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4394225.png)
![N-isopropyl-2-(2-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4394226.png)


![N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4394263.png)

![2-(2,3-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4394269.png)

![N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394292.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide](/img/structure/B4394300.png)
![(2-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4394304.png)
![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4394310.png)
![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394317.png)
